5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Catalog No.
S988528
CAS No.
875781-41-2
M.F
C9H12BrN3Si
M. Wt
270.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

CAS Number

875781-41-2

Product Name

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

IUPAC Name

5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine

Molecular Formula

C9H12BrN3Si

Molecular Weight

270.2 g/mol

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)

InChI Key

LQJGZEFWBXJKJI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound with the molecular formula C₉H₁₂BrN₃Si and a molecular weight of 270.20 g/mol. This compound features a bromine atom, a trimethylsilyl group, and an ethynyl moiety attached to a pyrazine ring, making it structurally unique. Its chemical structure can be represented as follows:

  • Chemical Structure: The compound includes a pyrazine ring with a bromine substituent at position 5 and a trimethylsilyl ethynyl group at position 3.

The compound is soluble in organic solvents and has been characterized for its potential applications in medicinal chemistry and material science .

There is no current information available on the mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Due to the lack of specific research on this compound, safety information is not available. However, considering the presence of bromine, standard safety precautions for handling halogenated organic compounds should be followed []. This may include wearing appropriate personal protective equipment (PPE) like gloves, goggles, and working in a well-ventilated fume hood.

  • Chemical Database Resources: Information on this compound is primarily limited to its basic structure, identifiers, and availability from chemical database resources like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=53393189. Available from: ].
  • Supplier Information: Some commercial suppliers offer this compound, but the product descriptions typically focus on aspects like CAS number and availability, without mentioning specific research applications [, , ].

Future Research Potential

Based on the presence of functional groups in the molecule, some potential research areas for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine can be hypothesized:

  • Organic Synthesis: The molecule contains an alkyne moiety (ethynyl group) which can be reactive in various organic coupling reactions. This could be useful for the synthesis of more complex molecules with desired properties.
  • Medicinal Chemistry: The pyrazin-2-amine core structure is present in some bioactive molecules. Research could explore if 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits any interesting biological activities.
Typical of compounds containing both bromine and ethynyl groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex organic structures.
  • Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions (e.g., using fluoride sources), unveiling reactive sites for further functionalization .

Preliminary studies suggest that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits significant biological activities, primarily due to its ability to interact with various biological targets. Notably:

  • CYP1A2 Inhibition: This compound has been identified as an inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism.
  • High Membrane Permeability: The compound's lipophilicity indicates potential for good absorption and permeability across biological membranes .

The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine core is synthesized through cyclization reactions.
  • Bromination: The introduction of the bromine atom is achieved via electrophilic aromatic substitution.
  • Trimethylsilyl Ethynylation: The trimethylsilyl ethynyl group is introduced using reagents such as trimethylsilylacetylene in the presence of a suitable catalyst .

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Material Science: Its unique structure allows exploration in polymer chemistry and materials development.
  • Chemical Probes: It can be used as a chemical probe to study biological pathways involving cytochrome P450 enzymes .

Interaction studies indicate that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine interacts with various biological molecules, particularly proteins involved in drug metabolism. Its inhibition of cytochrome P450 1A2 suggests potential implications in drug-drug interactions and metabolic pathways. Further studies are required to elucidate its full interaction profile and potential off-target effects .

Several compounds share structural similarities with 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(Trimethylsilyl)ethynylpyridinePyridine ring with trimethylsilyl groupLacks bromine substituent
5-Iodo-3-(trimethylsilyl)ethynylpyrazineIodine instead of bromineHigher reactivity due to iodine
5-Chloro-3-(trimethylsilyl)ethynylpyrazineChlorine substituentDifferent halogen with varying reactivity

These compounds highlight the uniqueness of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, particularly its specific halogen substitution and potential applications in diverse fields .

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₉H₁₂BrN₃Si and molecular weight 270.20 g/mol. Its systematic IUPAC name reflects its structural features: a pyrazine core substituted with a bromine atom at position 5, a trimethylsilyl-protected ethynyl group at position 3, and an amino group at position 2. The compound is also referenced by its CAS number 875781-41-2.

Key Structural Features:

FeatureDescription
Pyrazine CoreA six-membered aromatic ring with two nitrogen atoms at positions 1 and 2
Bromine SubstituentLocated at position 5, enabling further functionalization via nucleophilic substitution
Trimethylsilyl Ethynyl GroupA silyl-protected alkyne at position 3, facilitating cross-coupling reactions
Amino GroupAt position 2, contributing to hydrogen-bonding interactions

The compound’s SMILES notation (CSi(C)C#CC1=C(N)N=CC(Br)=N1) and InChI (InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)) provide unambiguous structural identification.

Historical Context and Development

While direct historical records of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine are sparse, its development aligns with broader trends in pyrazine chemistry. Pyrazine derivatives have been extensively studied for their roles in pharmaceuticals, agrochemicals, and materials science. The incorporation of ethynyl groups, particularly silyl-protected variants, emerged as a strategic approach in cross-coupling reactions during the late 20th and early 21st centuries.

Key Milestones:

  • Sonogashira Coupling: Established as a method for forming C–C bonds between sp² carbons and terminal alkynes, enabling the synthesis of ethynyl-substituted heterocycles.
  • Silyl Protection: Trimethylsilyl (TMS) groups became standard for stabilizing alkynes during synthesis, preventing premature polymerization or side reactions.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture positions it as a versatile intermediate in heterocyclic synthesis. Its pyrazine core provides a rigid, electron-deficient aromatic system, while its substituents enable diverse reactivity:

SubstituentRole in Reactivity
Bromine (C5)Electrophilic site for Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution
TMS Ethynyl (C3)Protected alkyne for Sonogashira coupling or click chemistry
Amino Group (C2)Hydrogen-bond donor for coordination chemistry or supramolecular assembly

Applications in Heterocycle Synthesis:

  • Pyrrolo[2,3-b]pyrazines: Formed via reductive cyclization of the ethynyl group.
  • Fused Heterocycles: Serve as scaffolds for kinase inhibitors or mitochondrial uncouplers.

Position in Contemporary Chemical Research

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a critical building block in modern organic synthesis, particularly in:

  • Medicinal Chemistry: Used to construct bioactive molecules targeting kinases, GPCRs, and mitochondrial pathways.
  • Materials Science: Ethynyl groups enable conjugation in organic semiconductors or metal-organic frameworks.
  • Catalysis: Serves as a ligand precursor for transition-metal catalysts.

Recent studies highlight its role in synthesizing pyrrolo[2,3-b]pyridines, which exhibit antiproliferative activity.

Structural Composition and Molecular Formula

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound with the molecular formula C₉H₁₂BrN₃Si [1] [2] [3]. The compound features a pyrazine ring as its core structure, substituted with a bromine atom at position 5, an amino group at position 2, and a trimethylsilyl ethynyl group at position 3 [1] [4]. The Chemical Abstracts Service registry number for this compound is 875781-41-2 [1] [2] [3].

The structural framework consists of three distinct functional components: the pyrazine heterocycle containing two nitrogen atoms at positions 1 and 4, a bromine halogen substituent, and a trimethylsilyl-protected alkyne moiety [1] [4]. The trimethylsilyl group serves as a protecting group for the terminal alkyne, consisting of a silicon atom bonded to three methyl groups [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine [4].

PropertyValue
Molecular FormulaC₉H₁₂BrN₃Si [1]
Chemical Abstracts Service Number875781-41-2 [1]
International Union of Pure and Applied Chemistry Name5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine [4]
Simplified Molecular Input Line Entry SystemCSi(C)C#CC1=NC(=CN=C1N)Br [4]
International Chemical IdentifierInChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) [4]

Crystallographic Data and Structural Analysis

The molecular structure of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has been characterized through computational analysis and database entries [4]. The compound contains 14 heavy atoms in its structure, contributing to its overall molecular complexity [4]. The pyrazine ring system maintains planarity, which is typical for aromatic heterocycles containing nitrogen atoms [5] [6].

Crystallographic studies of related pyrazine derivatives demonstrate that these compounds typically exhibit intermolecular hydrogen bonding patterns involving the amino group and nitrogen atoms of the pyrazine ring [5] [6]. The presence of the trimethylsilyl ethynyl substituent introduces steric bulk that may influence crystal packing arrangements [7]. The bromine atom at position 5 provides additional halogen bonding opportunities in the solid state [8].

The molecular geometry shows that the ethynyl group maintains its linear configuration, with the trimethylsilyl group positioned to minimize steric interactions with the pyrazine ring [1] [4]. The compound exhibits no defined stereocenter atoms, indicating that it exists as a single constitutional isomer [4].

Structural ParameterValue
Heavy Atom Count14 [4]
Rotatable Bond Count2 [4]
Hydrogen Bond Donor Count1 [4]
Hydrogen Bond Acceptor Count3 [4]
Topological Polar Surface Area51.8 Ų [4]
Defined Atom Stereocenter Count0 [4]

Physical Characteristics

Molecular Weight and Density

The molecular weight of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is 270.20 grams per mole [1] [2] [4]. This value is consistent across multiple chemical databases and represents the sum of atomic masses for all constituent atoms. The relatively high molecular weight is attributed to the presence of the bromine atom, which contributes significantly to the overall mass.

The density of the compound has been calculated using computational methods to be 1.4 ± 0.1 grams per cubic centimeter [9]. Alternative computational predictions suggest a density of 1.39 ± 0.1 grams per cubic centimeter [10] [11]. These values indicate that the compound is denser than water, which is typical for organic compounds containing halogen substituents.

PropertyValueMethod
Molecular Weight270.20 g/mol [1] [2] [4]Experimental
Density1.4 ± 0.1 g/cm³ [9]Computational
Density (Alternative)1.39 ± 0.1 g/cm³ [10]Computational
Exact Mass268.99839 Da [4]Computational
Monoisotopic Mass268.99839 Da [4]Computational

Melting and Boiling Points

The boiling point of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has been computationally predicted to be 313.8 ± 42.0 degrees Celsius at 760 millimeters of mercury [9] [10] [11]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound. The presence of the amino group enables hydrogen bonding, which contributes to the elevated boiling point compared to similar compounds without hydrogen bonding capability.

The melting point data for this specific compound is not readily available in the literature [9]. However, the compound is reported to exist as a white crystalline solid at room temperature [12]. The crystalline nature suggests an ordered solid-state structure with defined melting characteristics.

The flash point has been calculated to be 143.6 ± 27.9 degrees Celsius [9]. This value is important for handling and storage considerations, as it represents the minimum temperature at which the compound can form an ignitable mixture with air.

Thermal PropertyValueConditions
Boiling Point313.8 ± 42.0 °C [9] [10]760 mmHg
Flash Point143.6 ± 27.9 °C [9]Standard conditions
Melting PointNot available [9]-
Physical StateWhite crystal [12]Room temperature

Solubility Parameters

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits solubility in organic solvents due to its mixed polar and nonpolar character . The compound contains both hydrophilic elements (amino group and pyrazine nitrogen atoms) and lipophilic components (trimethylsilyl group and aromatic ring system). This dual character influences its solubility profile across different solvent systems.

The logarithm of the partition coefficient (LogP) has been calculated to be 3.78 [9], indicating a preference for organic phases over aqueous phases. This relatively high LogP value suggests limited water solubility and good solubility in nonpolar organic solvents. The vapor pressure at 25 degrees Celsius is estimated to be 0.0 ± 0.7 millimeters of mercury [9], indicating low volatility under standard conditions.

The refractive index has been computationally determined to be 1.572 [9]. This optical property is useful for identification and purity assessment of the compound. The compound's predicted acidity constant (pKa) is 1.78 ± 0.10 [10] [11], indicating weak basic character of the amino group.

Solubility ParameterValueConditions
Logarithm of Partition Coefficient3.78 [9]Octanol/water
Vapor Pressure0.0 ± 0.7 mmHg [9]25°C
Refractive Index1.572 [9]Standard conditions
Acidity Constant (pKa)1.78 ± 0.10 [10]Aqueous solution
SolubilityOrganic solvents Qualitative

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine are influenced by its aromatic pyrazine ring system and the extended conjugation provided by the ethynyl substituent [14]. Pyrazine derivatives typically exhibit absorption bands in the ultraviolet region due to π-π* electronic transitions within the aromatic system [14]. The gas-phase ultraviolet absorption spectra of pyrazine compounds show broad continuum absorption with low-intensity bands between 200 and 380 nanometers [14].

The presence of the bromine substituent at position 5 introduces heavy atom effects that can influence the electronic transitions and potentially cause bathochromic shifts in the absorption maxima [15]. The trimethylsilyl ethynyl group extends the conjugation system, which may result in additional absorption features or shifts in existing bands [15]. Related dipyrrolopyrazine derivatives with thiophene substituents show absorption maxima between 358-410 nanometers [16].

Computational studies of similar pyrazine derivatives indicate that substitution patterns significantly affect the optical properties [15]. The electron-withdrawing bromine atom and the electron-donating amino group create a push-pull electronic system that can influence the absorption characteristics [16].

Absorption ParameterExpected RangeReference System
π-π* Transition200-380 nm [14]Pyrazine derivatives
Extended Conjugation Effects358-410 nm [16]Substituted pyrazines
Heavy Atom EffectsBathochromic shift [15]Brominated aromatics

Infrared Spectral Features

The infrared spectrum of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine would be expected to show characteristic absorption bands corresponding to its functional groups [17]. The amino group should exhibit stretching vibrations in the 3300-3500 wavenumber region, with both symmetric and asymmetric stretching modes [18]. The pyrazine ring system would contribute aromatic carbon-hydrogen stretching vibrations above 3000 wavenumbers [17].

The trimethylsilyl group introduces characteristic silicon-carbon stretching vibrations and methyl deformation modes [19]. The ethynyl group would be expected to show a carbon-carbon triple bond stretch around 2100-2200 wavenumbers [17]. The presence of the bromine substituent may influence the fingerprint region of the spectrum through its effect on ring vibrations [18].

The aromatic carbon-carbon stretching vibrations of the pyrazine ring should appear in the 1400-1600 wavenumber region [18]. The carbon-nitrogen stretching vibrations of the pyrazine ring would contribute to absorptions in the 1200-1400 wavenumber range [18]. The trimethylsilyl group would show characteristic silicon-methyl vibrations in the 800-1000 wavenumber region [19].

Functional GroupExpected Frequency RangeVibrational Mode
Amino Group3300-3500 cm⁻¹ [18]N-H stretch
Aromatic C-H>3000 cm⁻¹ [17]C-H stretch
Ethynyl Group2100-2200 cm⁻¹ [17]C≡C stretch
Pyrazine Ring1400-1600 cm⁻¹ [18]C=C stretch
Trimethylsilyl800-1000 cm⁻¹ [19]Si-C stretch

Nuclear Magnetic Resonance Profiles

The nuclear magnetic resonance spectroscopic characteristics of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine would reflect the distinct chemical environments of its constituent atoms [20]. The proton nuclear magnetic resonance spectrum would show signals corresponding to the aromatic proton on the pyrazine ring, the amino group protons, and the trimethylsilyl methyl groups [18].

The single aromatic proton on the pyrazine ring (position 6) would appear as a singlet in the 8-9 parts per million region, typical for electron-deficient aromatic systems [20]. The amino group protons would be expected to show broad signals around 5-6 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding [18]. The trimethylsilyl group would contribute a characteristic singlet around 0.2-0.3 parts per million, integrating for nine protons [18].

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework of the molecule [20]. The aromatic carbons of the pyrazine ring would appear in the 120-160 parts per million region, with the quaternary carbons showing characteristic downfield shifts [20]. The ethynyl carbons would appear in distinct regions, with the silicon-bound carbon around 90-100 parts per million and the pyrazine-bound carbon around 80-90 parts per million [18].

Nuclear Magnetic Resonance SignalChemical Shift RangeMultiplicity
Aromatic Proton8-9 ppm [20]Singlet
Amino Protons5-6 ppm [18]Broad
Trimethylsilyl Protons0.2-0.3 ppm [18]Singlet (9H)
Aromatic Carbons120-160 ppm [20]Various
Ethynyl Carbons80-100 ppm [18]Singlets

Wikipedia

5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine

Dates

Last modified: 08-16-2023

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